methyl 3-(oxan-4-yl)prop-2-enoate
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Overview
Description
. This compound is commonly used in various fields of research and industry due to its unique chemical properties.
Scientific Research Applications
methyl 3-(oxan-4-yl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its excellent adhesive properties and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(oxan-4-yl)prop-2-enoate typically involves the esterification of 2-Propenoic acid with 3-(tetrahydro-2H-pyran-4-yl) methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(oxan-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 3-(oxan-4-yl)prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the production of coatings and adhesives, where the compound forms strong, durable bonds. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methacrylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, methyl ester: Similar in structure but with a methacrylic acid backbone.
Uniqueness
methyl 3-(oxan-4-yl)prop-2-enoate is unique due to its specific ester group, which imparts distinct chemical properties such as reactivity and stability. This makes it particularly suitable for applications in polymer chemistry and materials science, where precise control over chemical properties is essential.
Properties
IUPAC Name |
methyl (E)-3-(oxan-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h2-3,8H,4-7H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRQHDDIFUULR-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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